[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate
Overview
Description
[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate is an organic compound with the molecular formula C10H9BrFNO3 It is a derivative of aniline, where the aniline ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate typically involves the reaction of 4-bromo-2-fluoroaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or organolithium compounds. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted anilines or other aromatic compounds.
Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.
Reduction Reactions: Products include amines or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology
In biological research, this compound is used to study the effects of halogenated anilines on biological systems. It is also employed in the development of fluorescent probes and imaging agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives.
Mechanism of Action
The mechanism of action of [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoroaniline: A precursor in the synthesis of [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate.
Ethyl (4-bromo-2-fluorobenzoyl)acetate: A structurally similar compound with different functional groups.
2-Bromo-4-fluoroanisole: Another halogenated aniline derivative with similar chemical properties
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO3/c1-6(14)16-5-10(15)13-9-3-2-7(11)4-8(9)12/h2-4H,5H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVMSIAMALLUBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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